Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
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Overview
Description
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate is a chemical compound that features a sulfonyl chloride group attached to a chloropropane chain, which is further linked to an L-aspartate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate typically involves the reaction of 3-chloropropanesulfonyl chloride with L-aspartate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 3-chloropropanesulfonyl chloride: This is achieved by reacting 3-chloropropanol with thionyl chloride.
Reaction with L-aspartate: The 3-chloropropanesulfonyl chloride is then reacted with L-aspartate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine and pyridine are commonly used bases to facilitate reactions.
Solvents: Dichloromethane, ethyl acetate, and hexane are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, depending on the specific nucleophile used.
Scientific Research Applications
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- **Sulfonate
3-Chloropropanesulfonyl chloride: A precursor in the synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate.
Sulfonamide derivatives: Compounds with similar sulfonyl chloride groups but different substituents.
Properties
CAS No. |
824429-41-6 |
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Molecular Formula |
C11H20ClNO6S |
Molecular Weight |
329.80 g/mol |
IUPAC Name |
diethyl (2S)-2-(3-chloropropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20ClNO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
RPVHEBRHLVBFFE-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCCl |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCCl |
Origin of Product |
United States |
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